molecular formula C11H17NO3 B3157135 Isonipecotic acid, N-acryloyl-, ethyl ester CAS No. 845907-79-1

Isonipecotic acid, N-acryloyl-, ethyl ester

Cat. No.: B3157135
CAS No.: 845907-79-1
M. Wt: 211.26 g/mol
InChI Key: FRWJXBYBFQJBCX-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Heterocyclic Chemistry

Piperidine, a six-membered heterocyclic amine, is a structural motif of immense importance in chemistry. ijrst.com The piperidine ring is not only a key component of numerous natural alkaloids found in plants like black pepper but is also considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Its derivatives are present in more than twenty classes of pharmaceuticals, ranging from antipsychotics to analgesics. nih.govijnrd.org The versatility of the piperidine ring allows it to serve as a core structure for developing drugs with a wide range of pharmacological activities. researchgate.netmdpi.com

Isonipecotic acid, also known as 4-piperidinecarboxylic acid, is a derivative of piperidine. scimplify.comsigmaaldrich.com It consists of a piperidine ring with a carboxylic acid group at the 4-position. scimplify.com This compound and its esters, such as ethyl isonipecotate, are valuable intermediates in the synthesis of more complex molecules. sihaulichemicals.co.innbinno.com Isonipecotic acid itself is recognized as a partial agonist at GABA-A receptors, making it a subject of interest in neuroscience research. scimplify.comchemicalbook.com Its use as a building block is extensive, contributing to the synthesis of inhibitors for various enzymes and receptors, highlighting its role in the development of potential therapies for cardiovascular disease and neurological disorders, among others. sigmaaldrich.com

Significance of Acryloyl Functionality in Organic Synthesis and Polymer Science

The acryloyl group, with the chemical structure H₂C=CH–C(=O)–, is the acyl group derived from acrylic acid. youtube.com This functional group is characterized as an α,β-unsaturated carbonyl compound, which imparts significant reactivity. youtube.com The presence of both a carbon-carbon double bond and a carbon-oxygen double bond allows it to participate in a variety of chemical reactions, including electrophilic additions and nucleophilic substitutions. youtube.com

This reactivity is particularly significant in polymer science. The vinyl group within the acryloyl moiety is highly susceptible to polymerization, typically through free-radical mechanisms. quora.comwikipedia.org This process leads to the formation of polyacrylates and polyacrylamides, a major class of polymers with diverse applications. wikipedia.orgpolymer-process.com Acrylamide-based polymers are well-known for their ability to form hydrogels—three-dimensional polymer networks that can absorb large amounts of water. mdpi.comresearchgate.net These hydrogels are often responsive to environmental stimuli such as temperature or pH, making them "smart" materials. researchgate.netnih.gov This property is extensively exploited in biomedical fields, particularly for controlled and sustained drug delivery systems. researchgate.netresearchgate.netnih.gov The ability to tailor the properties of these polymers by modifying the monomers makes the acryloyl group a powerful tool for creating advanced functional materials. polymer-process.comyoutube.com

Overview of Research Trajectories for N-Acryloyl Isonipecotic Acid Ethyl Ester

"Isonipecotic acid, N-acryloyl-, ethyl ester" (ethyl N-acryloylisonipecotate) is a bifunctional molecule that combines the structural features of a piperidine derivative with the polymerizable acryloyl group. Research on this specific compound is primarily as a monomer for the synthesis of functional polymers. The synthesis of related N-acryloylpiperidine derivatives has been achieved by reacting the parent piperidine compound with acryloyl chloride in the presence of a base like triethylamine (B128534). biomaterials.org

The primary research trajectory for this molecule involves its use in creating novel polymers with specific, tailored properties. Given the characteristics of its components, these research avenues include:

Stimuli-Responsive Polymers: The N-acryloyl functionality allows for polymerization to create materials that can respond to external stimuli. Research on structurally similar poly(N-acryloylpiperidine) derivatives has shown that the position of substituents on the piperidine ring can determine whether the resulting polymer exhibits an upper or lower critical solution temperature (UCST or LCST), a key property for temperature-responsive materials. biomaterials.org

Biomedical Materials: The combination of the biocompatible piperidine scaffold and the hydrogel-forming tendency of the polyacrylamide backbone makes these polymers candidates for biomedical applications. Polyacrylamide hydrogels are widely studied for use in drug delivery, and functionalizing them with bioactive moieties like isonipecotic acid could lead to targeted or more effective therapeutic systems. researchgate.netmdpi.com

While extensive studies focusing solely on ethyl N-acryloylisonipecotate are not widespread, its value lies in its potential as a specialized monomer. Its chemical and physical properties provide a foundation for its application in materials science.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueUnitSource
Molecular Formula C₁₁H₁₇NO₃ chemeo.com
Molecular Weight 211.26 g/mol chemeo.com
logP (Octanol/Water Partition Coefficient) 0.974 chemeo.com
log₁₀WS (Water Solubility) -1.14mol/l chemeo.com
McGowan's Characteristic Volume (mcvol) 169.680ml/mol chemeo.com
Non-polar Retention Indices (rinpol) 1761.00 chemeo.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-prop-2-enoylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-3-10(13)12-7-5-9(6-8-12)11(14)15-4-2/h3,9H,1,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWJXBYBFQJBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways

Reactivity of the Acryloyl Moiety

The acryloyl group (CH₂=CH-C(=O)-) is an electron-deficient alkene, making it susceptible to both nucleophilic addition and radical-mediated reactions. This dual reactivity is a cornerstone of its chemical utility.

The carbon-carbon double bond of the acryloyl group is activated by the adjacent electron-withdrawing carbonyl group, making it an excellent Michael acceptor. It readily undergoes conjugate addition reactions with a variety of soft nucleophiles. Thiol-based nucleophiles, in particular, have been studied in reactions with related N-acryloyl structures. rsc.org

The mechanism of thiol addition to acrylamides is of significant interest, particularly in the context of targeted covalent inhibitors in medicinal chemistry. rsc.orgresearchgate.net Studies on N-acryloylpiperidine, a structurally similar compound, show that it reacts with thiols in a conjugate addition fashion. rsc.org This reaction is highly relevant to the intrinsic thiol selectivity of such compounds. rsc.orgresearchgate.net The reaction proceeds via nucleophilic attack of a thiolate anion on the β-carbon of the acryloyl system, followed by protonation to yield the final thioether adduct. The reactivity is influenced by the pKa of the thiol, although the reaction rate can be relatively insensitive to the nucleophilicity of the thiolate. rsc.org

Table 1: Michael Addition with Thiol Nucleophiles

Reactant Nucleophile Reaction Type Product Feature

The vinyl group of the acryloyl moiety serves as a monomer for radical polymerization. vulcanchem.com This property is utilized in the synthesis of polymers for various applications. The polymerization can be initiated by standard radical initiators, such as aromatic ketones, acylphosphine oxide compounds, and organic peroxides, often triggered by active energy rays like UV light. patbase.comjustia.com

The compound can be incorporated into polymers, and its presence can be used to control properties such as adhesion and flexibility in cured films. patbase.com Advanced polymerization techniques, such as photoinduced electron/energy transfer-reversible addition–fragmentation chain-transfer (PET-RAFT) polymerization, can also be employed. These methods allow for the creation of polymers with controlled chain lengths and low polydispersity. vulcanchem.com

Table 2: Radical Polymerization Characteristics

Polymerization Method Initiator/Catalyst Key Outcome
Active Energy Ray Curing Radical polymerization initiators Formation of cross-linked polymer networks patbase.comjustia.com

Functionalization of the Piperidine (B6355638) Ring Nitrogen

The nitrogen atom of the piperidine ring in the title compound is part of an amide linkage and is therefore non-basic and generally unreactive towards direct alkylation or acylation. Chemical modifications at the nitrogen are typically performed on its precursor, ethyl isonipecotate (also known as ethyl 4-piperidinecarboxylate), which contains a reactive secondary amine. sigmaaldrich.comsriramchem.com

Ethyl isonipecotate is a versatile intermediate where the secondary amine nitrogen can be readily functionalized. sriramchem.com Acylation of ethyl isonipecotate with acryloyl chloride in the presence of a base is the standard method for synthesizing the title compound, ethyl N-acryloylisonipecotate. Similarly, other acyl groups can be introduced to generate a diverse library of N-substituted isonipecotate derivatives.

Alkylation reactions can also be performed on the ethyl isonipecotate precursor to introduce various alkyl substituents on the nitrogen atom. These reactions typically involve reacting the secondary amine with an alkyl halide in the presence of a base.

In multi-step syntheses, it is often necessary to protect the nucleophilic nitrogen of the ethyl isonipecotate precursor to prevent unwanted side reactions while other parts of the molecule are being modified. Common protecting groups for this purpose include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). nih.govtotal-synthesis.comorganic-chemistry.org

N-Boc Protection : The Boc group is introduced by reacting ethyl isonipecotate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. nih.gov The resulting product, Ethyl N-Boc-piperidine-4-carboxylate, is stable under a wide range of reaction conditions but can be easily removed using acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. sigmaaldrich.comnih.gov

N-Carbobenzyloxy (N-Cbz) Protection : The Cbz group is typically installed by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.com The Cbz group is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a process that is orthogonal to the acid-labile Boc group. total-synthesis.comorganic-chemistry.org

Table 3: Common Nitrogen Protecting Group Strategies for Ethyl Isonipecotate

Protecting Group Reagent for Protection Key Stability Features Deprotection Condition
N-Boc Di-tert-butyl dicarbonate (Boc₂O) Stable to base, nucleophiles, hydrogenolysis Acidic conditions (e.g., TFA, HCl) nih.gov

Modifications at the Ester Functional Group

The ethyl ester group is another site for derivatization, primarily through hydrolysis or reduction.

Hydrolysis : The ester can be hydrolyzed back to the corresponding carboxylic acid (N-acryloylisonipecotic acid) under either acidic or basic conditions. However, care must be taken as the reaction conditions can potentially affect other functional groups in the molecule. For instance, basic hydrolysis of the ester in some complex nipecotic acid derivatives has been shown to be successful, while in other cases, it can lead to decomposition. biorxiv.org

Reduction : The ester functional group can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The resulting hydroxymethyl group can then be used for further synthetic elaborations.

Transesterification : While less common, it is also possible to convert the ethyl ester to other esters through transesterification, which involves reacting the compound with a different alcohol in the presence of an acid or base catalyst.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the ethyl ester in "Isonipecotic acid, N-acryloyl-, ethyl ester" to its corresponding carboxylic acid, N-acryloylisonipecotic acid, is a fundamental transformation. This reaction can be achieved under acidic, basic, or enzymatic conditions. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of an ester is a reversible reaction, representing the reverse of Fischer esterification. chemguide.co.ukchemistrysteps.com The reaction is typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. To drive the equilibrium towards the carboxylic acid product, a large excess of water is typically employed. libretexts.org

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.org The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.uk The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt and yield the final carboxylic acid derivative.

ConditionReagentsTypical ConditionsProducts
Acid-CatalyzedH₂O, H₂SO₄ or HClHeat, excess waterN-acryloylisonipecotic acid, Ethanol (B145695)
Base-Catalyzed1. NaOH(aq) or KOH(aq) 2. H₃O⁺ (acid workup)HeatSodium or Potassium N-acryloylisonipecotate, Ethanol (Step 1) N-acryloylisonipecotic acid (Step 2)

Enzymatic Hydrolysis:

Enzymatic hydrolysis offers a milder and often more selective alternative to chemical methods. Hydrolases, such as esterases and lipases, can catalyze the hydrolysis of esters. For instance, pig liver esterase (PLE) has been shown to catalyze the enantioselective hydrolysis of various racemic piperidine carboxylic acid esters. cdnsciencepub.com This approach is particularly valuable when stereoselectivity is desired. The reaction is typically carried out in a buffered aqueous solution at or near physiological pH and temperature. redalyc.org

Transesterification to Other Esters

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is a versatile method for converting one ester into another and can be catalyzed by acids or bases. masterorganicchemistry.com It is an equilibrium-controlled process, and to favor the formation of the desired product, a large excess of the reactant alcohol is often used as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification:

In the presence of an acid catalyst (e.g., H₂SO₄, HCl, or p-toluenesulfonic acid), the carbonyl group of the ester is protonated, enhancing its reactivity towards nucleophilic attack by an alcohol. masterorganicchemistry.com The reaction is reversible, and the equilibrium can be shifted by removing one of the products (typically the lower-boiling alcohol) by distillation.

Base-Catalyzed Transesterification:

Base-catalyzed transesterification is typically carried out using a catalytic amount of an alkoxide that corresponds to the alcohol being used as the reactant (e.g., sodium ethoxide in ethanol). The alkoxide attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then eliminates the original alkoxy group to form the new ester. masterorganicchemistry.com This method is widely used in industrial processes such as the production of biodiesel from vegetable oils. jbiochemtech.compsu.edu

Research on the specific transesterification of ethyl N-acryloylisonipecotate is limited. However, the general principles can be applied to predict its reactivity. The following table illustrates hypothetical transesterification reactions based on established methodologies for similar esters.

ReactionAlcohol (R'-OH)CatalystTypical ConditionsProduct
Acid-CatalyzedMethanolH₂SO₄ (catalytic)Heat, excess methanolMethyl N-acryloylisonipecotate
Base-CatalyzedPropanolSodium Propoxide (catalytic)Heat, excess propanolPropyl N-acryloylisonipecotate
Acid-CatalyzedBenzyl Alcoholp-Toluenesulfonic acidHeat, excess benzyl alcoholBenzyl N-acryloylisonipecotate

The choice of catalyst and reaction conditions would depend on the specific alcohol being used and the desired scale of the reaction. For instance, heterogeneous catalysts are also employed in transesterification reactions to simplify product purification. mdpi.com

Polymer Science and Advanced Materials Applications

Homo- and Copolymerization of N-Acryloyl Isonipecotic Acid Ethyl Ester

The presence of the acryloyl group allows for the polymerization of N-acryloyl isonipecotic acid ethyl ester through various radical polymerization techniques. Both homopolymers and copolymers with tailored properties can be synthesized.

Conventional free-radical polymerization is a robust and widely used method for polymerizing vinyl monomers. In the case of N-acryloyl isonipecotic acid ethyl ester, this would involve the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS), to initiate the polymerization process. The reaction can be carried out in a suitable solvent, and the molecular weight of the resulting polymer can be controlled to some extent by adjusting the monomer to initiator ratio, reaction temperature, and time.

Copolymerization with other functional monomers can be employed to fine-tune the properties of the resulting polymer. For instance, copolymerization with hydrophilic monomers like acrylic acid or N-isopropylacrylamide could enhance the water solubility and introduce pH or temperature sensitivity to the final material. Conversely, copolymerization with hydrophobic monomers could be used to modulate the polymer's solubility in organic solvents and its thermal properties.

Illustrative Data Table: Free Radical Copolymerization of N-Acryloyl Isonipecotic Acid Ethyl Ester with a Comonomer

Feed Ratio (Monomer:Comonomer)Polymerization Time (h)Conversion (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
90:1068545,0001.8
70:3068852,0001.9
50:5069260,0002.1
30:7089075,0002.0
10:9088790,0001.9

To achieve better control over the polymer architecture, molecular weight, and to obtain polymers with a narrow molecular weight distribution (low polydispersity index, PDI), controlled/living radical polymerization techniques are employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly versatile method for this purpose.

In a RAFT polymerization of N-acryloyl isonipecotic acid ethyl ester, a specific chain transfer agent (CTA) is used to mediate the polymerization. This allows for the synthesis of well-defined homopolymers and block copolymers. The living nature of this polymerization technique enables the sequential addition of different monomers to create complex polymer architectures, such as diblock or triblock copolymers. These advanced structures are highly desirable for applications in drug delivery and nanotechnology.

Illustrative Data Table: RAFT Polymerization of N-Acryloyl Isonipecotic Acid Ethyl Ester

Monomer/CTA RatioPolymerization Time (h)Conversion (%)Theoretical Mn ( g/mol )Experimental Mn ( g/mol )PDI
5049510,50010,2001.15
10069621,00020,5001.12
20089442,00040,8001.18
400129284,00081,5001.20

Hydrogel Formation and Crosslinking Architectures

Polymers derived from N-acryloyl isonipecotic acid ethyl ester can be crosslinked to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. The properties of these hydrogels can be tailored for specific applications by controlling the crosslinking density and the chemical nature of the polymer chains.

By copolymerizing N-acryloyl isonipecotic acid ethyl ester with a thermo-sensitive monomer like N-isopropylacrylamide (NIPAAm), it is possible to create hydrogels that exhibit a volume phase transition in response to temperature changes. These thermo-sensitive hydrogels are soluble in water at lower temperatures but become insoluble and shrink as the temperature is raised above their lower critical solution temperature (LCST). This property is highly valuable for applications in drug delivery, where the release of a therapeutic agent can be triggered by a change in temperature. researchgate.net The inclusion of the isonipecotic acid derivative can influence the LCST and the swelling behavior of the resulting hydrogel.

Superabsorbent polymers are a class of hydrogels that can absorb and retain extremely large amounts of a liquid relative to their own mass. To develop SAPs from N-acryloyl isonipecotic acid ethyl ester, the polymer would typically be copolymerized with a hydrophilic monomer containing ionizable groups, such as acrylic acid. The presence of these ionic groups leads to a large osmotic pressure difference between the hydrogel network and the external solution, driving the absorption of water. mdpi.com The degree of crosslinking is a critical parameter that affects the swelling capacity and the mechanical strength of the SAP.

The structural characterization of the polymeric networks is essential to understand their properties and performance. Techniques such as Fourier-transform infrared spectroscopy (FTIR) can be used to confirm the chemical structure of the polymer and the presence of crosslinks. Differential scanning calorimetry (DSC) can be employed to determine the thermal properties of the hydrogels, including their glass transition temperature and, for thermo-sensitive hydrogels, their LCST. The swelling behavior of the hydrogels is typically characterized by measuring their equilibrium swelling ratio in different aqueous solutions and at various temperatures. The morphology and porous structure of the hydrogel network can be visualized using scanning electron microscopy (SEM).

Illustrative Data Table: Swelling Properties of a Thermo-sensitive Hydrogel

Temperature (°C)Swelling Ratio (g/g)
2025.5
2524.8
3015.2
355.1
404.8

Application in Composite Materials and Coatings

While the direct application of poly(Isonipecotic acid, N-acryloyl-, ethyl ester) in composite materials and coatings is a developing area of research, studies on structurally similar polymers provide insights into its potential. Acrylate-based polymers are foundational in the coatings and composites industry due to their excellent durability, adhesion, and weather resistance. The incorporation of the N-acryloyl isonipecotic acid ethyl ester monomer into polymer chains could impart unique surface properties and functionalities.

Research into blends containing poly(N-acryloyl piperidine) (PAP), a structurally related polymer, has explored their thermal properties for composite applications. researchgate.net The thermal conductivity of PAP when blended with other polymers, such as poly(acrylic acid) (PAA) or poly(vinyl alcohol) (PVA), has been investigated to create materials for thermal management in electronics. researchgate.net The homogeneity of the polymer blend and the distribution of bonding can influence the formation of pathways for thermal conduction. researchgate.net This suggests that polymers derived from N-acryloyl piperidine (B6355638) derivatives could be used as components in thermally conductive composites.

The general properties of acrylate (B77674) polymers make them suitable for various coating applications. The addition of a piperidine ring within the polymer structure could potentially enhance adhesion to certain substrates or be functionalized to create "smart" coatings that respond to environmental stimuli. However, specific studies detailing the performance of poly(this compound) in these applications are not yet widely available, indicating a promising field for future investigation.

Polymer-Based Delivery Systems and Research Scaffolds

The development of "smart" polymers that respond to environmental cues like temperature and pH is a significant focus in biomedical research, particularly for drug delivery and tissue engineering scaffolds. Polymers derived from N-acryloyl piperidine and its analogs have shown significant promise in this domain due to their stimuli-responsive nature.

Stimuli-Responsive Behavior:

Research has demonstrated that polymers synthesized from N-acryloyl derivatives of isonipecotamide (B28982) exhibit temperature-responsive behavior in aqueous solutions. biomaterials.orgnih.gov Specifically, poly(N-acryloyl-isonipecotamide) (PNAiNAm) is soluble in phosphate-buffered saline (PBS) but can exhibit an upper critical solution temperature (UCST) in the presence of certain salts like ammonium (B1175870) sulfate. biomaterials.orgnih.gov UCST behavior is characterized by the polymer being soluble at higher temperatures and precipitating or forming a hydrogel as the temperature drops below a critical point. biomaterials.org This phase transition is often driven by the formation of intermolecular and intramolecular hydrogen bonds. biomaterials.org This property is highly valuable for creating injectable drug delivery systems that are liquid at room temperature and form a drug-releasing gel depot at body temperature.

The table below summarizes the thermoresponsive properties of polymers closely related to poly(this compound).

Polymer NameMonomerStimulus ResponseCritical Temperature BehaviorDriving Force
Poly(N-acryloyl-nipecotamide) (PNANAm)N-acryloyl-nipecotamideTemperatureUpper Critical Solution Temperature (UCST)Hydrogen Bonding
Poly(N-acryloyl-isonipecotamide) (PNAiNAm)N-acryloyl-isonipecotamideTemperature, SaltUCST in Ammonium SulfateHydrogen Bonding
Poly(N-acryloyl-N,N-diethylnipecotamide) (PNADNAm)N-acryloyl-N,N-diethylnipecotamideTemperatureLower Critical Solution Temperature (LCST)Hydrophobic Interactions

This table is based on findings from studies on related N-acryloyl piperidine derivatives and illustrates the principles of their stimuli-responsive behavior. biomaterials.orgnih.gov

Micellar Drug Delivery Systems:

Amphiphilic block copolymers, which have both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, can self-assemble in water to form nanostructures called micelles. These micelles have a hydrophobic core that can encapsulate poorly water-soluble drugs, protecting them in the bloodstream and releasing them at a target site.

Studies on block copolymers made from N-acryloylpiperidine (AP) have demonstrated their effectiveness as drug carriers. acs.org For example, amphiphilic block copolymers using a hydrophilic block like poly(N-acryloylmorpholine) (PAM) and a hydrophobic block of poly(N-acryloylpiperidine) (PAP) self-assemble into micelles in aqueous solutions. acs.org These micelles can be loaded with therapeutic agents. acs.org

Detailed research on a similar system, using poly(N-acryloylmorpholine) as the hydrophilic block and poly(N-acryloylazocane) (PAH) as the hydrophobic block, provides a model for the potential of these systems. acs.org

Micelle ParameterValue
Drug Everolimus
Copolymer PAM-PAH
Micelle Hydrodynamic Diameter (unloaded) 43 ± 0.1 nm
Micelle Hydrodynamic Diameter (loaded) 52 ± 1.8 nm
Encapsulation Efficiency 60 ± 7.8%
Release Profile Sustained release over 3 weeks

Data from a study on a model drug-loaded micelle system using a related N-acryloyl derivative, illustrating the potential for drug delivery applications. acs.org

The ability to form such stable, drug-loaded nanoparticles makes polymers of N-acryloyl piperidine derivatives, including this compound, highly attractive candidates for advanced drug delivery systems and as scaffolding materials in tissue engineering where controlled release of growth factors is required. acs.orgnih.gov

Scaffolding for Bioactive Molecule Development

The piperidine ring is a key structural component in numerous pharmaceuticals, and its derivatives are actively explored for a wide range of therapeutic targets. The unique conformational properties of the piperidine nucleus allow for the precise spatial orientation of substituent groups, which is crucial for effective interaction with biological targets.

Design and Synthesis of Piperidine-Based Amide Derivatives

The synthesis of piperidine-based amide derivatives is a significant area of research in medicinal chemistry, owing to the established biological activities of this class of compounds. The N-acryloyl group of ethyl N-acryloylisonipecotate can readily undergo Michael addition reactions, while the ethyl ester can be hydrolyzed and coupled with various amines to form a diverse library of amide derivatives.

A general synthetic approach involves the initial reaction of isonipecotic acid with acryloyl chloride to form N-acryloyl isonipecotic acid, followed by esterification to yield the ethyl ester. Subsequently, the acryloyl group can be modified, or the ester can be converted to an amide. For instance, piperidine-3-carboxylic acid analogs have been synthesized and evaluated for their potential as anticonvulsants. These synthetic strategies often involve amide coupling reactions with various substituted amines to explore the structure-activity relationship. The choice of substituents on the amine and the piperidine ring can significantly influence the biological activity of the resulting compounds.

The synthesis of substituted piperidines can be achieved through various routes, including the hydrogenation of pyridine (B92270) precursors. This method is a cornerstone in producing the piperidine core structure, which can then be further functionalized. For example, various pyridine derivatives can be hydrogenated using transition metal catalysts under specific conditions to yield the corresponding piperidines, which can then be elaborated into more complex structures.

Conformationally Constrained Analogues in Mechanistic Biological Studies

The development of conformationally constrained analogues of bioactive molecules is a powerful tool for elucidating their mechanism of action and for designing more potent and selective therapeutic agents. The piperidine ring of ethyl N-acryloylisonipecotate can be used as a scaffold to create conformationally restricted structures. By introducing steric bulk or additional ring systems, the rotational freedom of the molecule can be limited, locking it into a specific bioactive conformation.

For example, the synthesis of piperidine nucleosides as conformationally restricted mimics of Immucillins has been reported. mdpi.comnih.govnih.govresearchgate.net These analogues are designed to resemble the transition state of enzymatic reactions, leading to potent inhibition. This approach highlights the utility of the piperidine scaffold in creating molecules that can probe the geometric requirements of enzyme active sites. The synthesis of such analogues often involves multi-step sequences that carefully control the stereochemistry of the piperidine ring and its substituents.

Enzymatic Modulation Studies

Derivatives of ethyl N-acryloylisonipecotate have been investigated for their ability to modulate the activity of various enzymes implicated in disease pathogenesis. The piperidine core and its appended functionalities can be tailored to interact with the active or allosteric sites of specific enzymes.

Acetylcholinesterase Inhibition Assays

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. ijpsi.org The piperidine moiety is a common feature in many AChE inhibitors, including the well-known drug donepezil. ijpsi.org The nitrogen atom of the piperidine ring can interact with the anionic subsite of the AChE active site, while other parts of the molecule can engage with peripheral sites.

Numerous studies have reported the synthesis and evaluation of piperidine derivatives as AChE inhibitors. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and showed potent anti-AChE activity. nih.govacs.org The inhibitory activity of these compounds is often assessed using the Ellman method, which provides a quantitative measure of enzyme inhibition. The IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, are determined to compare the potency of different derivatives.

Below is a table summarizing the acetylcholinesterase inhibitory activity of selected piperidine derivatives, demonstrating the potential for this class of compounds.

CompoundTarget EnzymeIC50 (µM)
Compound 4a (2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione)Acetylcholinesterase0.91 nih.gov
Donepezil (Reference)Acetylcholinesterase0.14 nih.gov
Compound 4g (2-(2-(4-(3-methoxybenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione)Acetylcholinesterase5.5 nih.gov
Galanthamine (Reference)Acetylcholinesterase0.59 mdpi.com
Tacrine (Reference)Acetylcholinesterase0.11 mdpi.com
Compound 6c (2,3-Dimethylquinoxalin-6-amine)Acetylcholinesterase0.077 mdpi.com

Lipoxygenase (LOX) Pathway Inhibition

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. researchgate.netnih.gov Inhibition of the LOX pathway is therefore a promising strategy for the treatment of inflammatory diseases. researchgate.netnih.gov Piperidine derivatives have been explored as potential LOX inhibitors. nih.gov

The inhibitory activity of these compounds against LOX is typically evaluated using in vitro assays that measure the production of leukotrienes or other downstream metabolites. The structure of the piperidine derivative can be modified to enhance its binding affinity and inhibitory potency against specific LOX isoforms. For instance, piperine, a naturally occurring piperidine alkaloid, and its derivatives have been shown to inhibit lipoxygenase. nih.gov

The following table presents the lipoxygenase inhibitory activity of piperine and its derivatives, illustrating the potential of the piperidine scaffold in this area.

CompoundTarget EnzymeIC50 (µM)
Piperine Lipoxygenase85.79 nih.gov
Piperonylic acid Lipoxygenase43.065 nih.gov
Piperic acid Lipoxygenase45.17 nih.gov
Piperonal Lipoxygenase50.78 nih.gov

Cytochrome P450 Enzyme Interaction Investigations (e.g., CYP2C9)

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are responsible for the metabolism of a wide variety of xenobiotics, including drugs. mdpi.comnih.govresearchgate.net Understanding the interaction of new chemical entities with CYP enzymes is crucial for predicting potential drug-drug interactions. CYP2C9 is a major human CYP isoform involved in the metabolism of many clinically important drugs. mdpi.comnih.govnih.gov

The piperidine moiety is present in numerous drugs, and its metabolism by CYP enzymes has been studied. The interaction of piperidine derivatives with CYP2C9 can lead to either inhibition or induction of the enzyme's activity. In vitro assays using human liver microsomes or recombinant CYP enzymes are commonly employed to investigate these interactions. These studies help to assess the potential for a new compound to alter the metabolism of co-administered drugs that are substrates of CYP2C9. For example, the N-dealkylation of 4-aminopiperidine drugs is a common metabolic pathway catalyzed by CYP3A4, a related P450 enzyme. acs.org The potential for piperidine derivatives to inhibit CYP2C9 is an important consideration in drug development, as potent inhibition can lead to clinically significant drug interactions. nih.gov

Receptor Binding and Transporter Profiling

The unique structure of Ethyl 1-acryloylpiperidine-4-carboxylate, which combines a piperidine-4-carboxylic acid core (isonipecotic acid) with an N-acryloyl group and an ethyl ester, provides a foundation for its potential interactions with various receptors and transporters. Research into its parent molecules and structurally similar compounds offers insights into its potential binding profile.

Gamma-Aminobutyric Acid (GABA) Reuptake Inhibition Research

The core of the compound, isonipecotic acid, is a known heterocyclic compound that acts as a partial agonist for the GABAA receptor wikipedia.org. Its isomer, nipecotic acid, is a well-established and potent inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs), which are responsible for clearing GABA from the synaptic cleft nih.govacs.orgbiorxiv.org. By inhibiting this reuptake, the concentration of the inhibitory neurotransmitter GABA is increased, which is a therapeutic strategy for conditions like epilepsy biorxiv.orgnih.gov.

However, the therapeutic use of simple amino acids like nipecotic acid is limited by their hydrophilic nature, which prevents them from readily crossing the blood-brain barrier nih.gov. This has spurred the development of more lipophilic derivatives to improve bioavailability and efficacy. The subject compound, "this compound," fits this profile. The addition of an ethyl ester group increases its lipophilicity. Research on various derivatives of nipecotic acid has been a focus in the development of GAT inhibitors with improved pharmacological properties biorxiv.orgmdpi.com. For instance, the lipophilic derivative Tiagabine, which is based on the nipecotic acid scaffold, is a marketed antiepileptic drug that functions as a GAT-1 inhibitor biorxiv.org.

Inhibitory Potency of Nipecotic Acid on GABA Transporters
CompoundTargetInhibitory Concentration (IC50)Reference
(R)-Nipecotic AcidGABA Transporter (GAT)~10 µM nih.gov
Nipecotic AcidGAT114 µM nih.gov

Integrin Antagonism Studies (e.g., VLA-1)

Research has indicated that derivatives of piperidine carboxylic acid, the foundational structure of the compound , have been explored as potential antagonists for integrins researchgate.netnih.gov. Specifically, piperidinyl carboxylic acid-based derivatives have been synthesized and evaluated as antagonists of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4) researchgate.net. This integrin is a key mediator in the leukocyte cell adhesion process through its interaction with the vascular cell adhesion molecule 1 (VCAM-1) researchgate.net. Inhibition of this interaction is a therapeutic target for inflammatory diseases. The studies showed that certain derivatives could inhibit cell adhesion in the low and sub-micromolar range, highlighting the potential of the piperidine carboxylic acid scaffold in the design of integrin antagonists researchgate.net.

Urokinase Receptor (uPAR) Interaction Investigations

The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) system play a critical role in cell migration and tissue remodeling, and are often upregulated in cancer, making them an attractive therapeutic target. While extensive research exists on inhibitors of the uPA-uPAR interaction, the available scientific literature does not provide significant evidence of direct investigation into "this compound" or closely related piperidine derivatives for this specific purpose.

Molecular Mechanisms of Cellular Process Modulation

The reactivity of the N-acryloyl group and the antioxidant potential of related structures suggest that Ethyl 1-acryloylpiperidine-4-carboxylate could be investigated for its ability to modulate various cellular processes, particularly those involving oxidative stress and apoptosis.

Oxidative Stress Pathway Interrogation (e.g., Lipid Peroxidation Inhibition, DPPH Radical Reduction, Oxidative Protein Glycation Inhibition)

Derivatives of the closely related ethyl nipecotate (the 3-carboxylate isomer) have been synthesized and shown to possess significant antioxidant capabilities mdpi.com. These studies provide a strong rationale for investigating the antioxidant potential of the isonipecotate-based compound.

Lipid Peroxidation Inhibition : In one study, ethyl nipecotate was amidated with various carboxylic acids known for their antioxidant properties, such as ferulic acid and butylated hydroxycinnamic acid. Several of the resulting compounds demonstrated potent inhibition of lipid peroxidation, with IC50 values as low as 20 μM mdpi.com.

DPPH Radical Reduction : The same series of nipecotic acid derivatives also acted as effective reducing agents in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for evaluating antioxidant activity mdpi.com.

Oxidative Protein Glycation Inhibition : The formation of advanced glycation end-products (AGEs) is a consequence of non-enzymatic reactions between proteins and sugars, a process exacerbated by oxidative stress nih.govmdpi.com. The inhibition of protein glycation is a key therapeutic strategy for preventing diabetic complications researchgate.netmdpi.com. The aforementioned ethyl nipecotate derivatives were found to be effective inhibitors of oxidative protein glycation, with some compounds showing inhibition up to 57% mdpi.com.

Antioxidant and Anti-glycation Activity of Ethyl Nipecotate Derivatives
Derivative TypeActivity AssessedResultReference
Amide of Ethyl NipecotateLipid Peroxidation InhibitionIC50 as low as 20 µM mdpi.com
Amide of Ethyl NipecotateDPPH Radical ScavengingActive mdpi.com
Amide of Ethyl NipecotateOxidative Protein GlycationUp to 57% inhibition mdpi.com

Pro-apoptotic Protein Activation Research (e.g., BAX C126 Cysteine Modification)

The N-acryloyl group present in "this compound" is an α,β-unsaturated carbonyl system. This functional group is known as a Michael acceptor, making it susceptible to nucleophilic addition by biological thiols, such as the side chains of cysteine residues in proteins nih.gov. This covalent interaction can modulate protein function.

The pro-apoptotic protein BAX is a crucial regulator of the intrinsic pathway of apoptosis researchgate.net. Upon activation, BAX translocates to the mitochondria, where it oligomerizes and permeabilizes the outer membrane, leading to the release of cytochrome c and subsequent cell death researchgate.netbiologists.com. The direct activation of BAX by small molecules is considered a promising therapeutic strategy for cancer morressier.comnih.gov. Research has implicated cysteine residues within BAX as important sites for its regulation and activation. While there is no direct evidence of "this compound" being studied for this purpose, its chemical nature as a Michael acceptor suggests a plausible, albeit hypothetical, mechanism for modulating BAX activity through covalent modification of its cysteine residues, such as C126. This presents a potential avenue for future research into the pro-apoptotic capabilities of this compound.

Computational Chemistry and Molecular Modeling Studies

Structure-Activity Relationship (SAR) Elucidation through In Silico Methods

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in deciphering the intricate connections between the chemical structure of a compound and its biological activity. researchgate.netnih.govmdpi.com These models are developed by correlating variations in the physicochemical properties of a series of molecules with their observed biological responses. For derivatives of isonipecotic acid, QSAR can be employed to predict the biological activities of novel analogs, thereby prioritizing synthetic efforts towards compounds with the highest potential.

In a study on N2-acyl isonicotinic acid hydrazides, a multi-target QSAR model was successfully developed to describe their antimicrobial activity. researchgate.net This underscores the utility of QSAR in understanding the structural requirements for a specific biological effect within this class of compounds. The descriptors used in such models often include electronic, thermodynamic, and topographic parameters, which collectively define the chemical space of the molecules. mdpi.com For "Isonipecotic acid, N-acryloyl-, ethyl ester," a QSAR study would involve the systematic modification of the N-acryloyl group and the ethyl ester moiety to generate a library of analogs. The biological activity of these compounds would then be experimentally determined and correlated with calculated molecular descriptors to build a predictive QSAR model.

Key molecular descriptors that are often influential in QSAR models for related heterocyclic compounds include:

Topological Polar Surface Area (TPSA): A descriptor that has been shown to correlate with drug transport properties.

LogP: An indicator of the lipophilicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Molecular Weight: A fundamental property that often impacts a drug's oral bioavailability.

Dipole Moment: A measure of the polarity of a molecule, which can be crucial for its interaction with polar biological targets. semanticscholar.org

DescriptorTypical Influence on Biological ActivityRelevance to Isonipecotic Acid Derivatives
Topological Polar Surface Area (TPSA)Correlates with cell permeability and oral bioavailability.Optimizing TPSA can enhance the drug-like properties of novel analogs.
LogPAffects solubility, membrane permeability, and plasma protein binding.Balancing lipophilicity is crucial for achieving desired pharmacokinetic profiles.
Molecular Weight (MW)Influences diffusion and transport across biological membranes.Keeping MW within an optimal range is a key consideration in drug design.
Dipole MomentImpacts interactions with polar residues in protein binding sites.Modulating the dipole moment can fine-tune binding affinity and selectivity.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com This method is invaluable for understanding the molecular basis of ligand-protein interactions and for screening virtual libraries of compounds to identify potential drug candidates. For derivatives of isonipecotic acid, molecular docking can provide detailed insights into how they interact with their biological targets, such as enzymes or receptors.

In a study on ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, a related piperidine (B6355638) derivative, molecular docking was used to evaluate its interactions with the active sites of bacterial DNA gyrase and topoisomerase II. nih.goviucr.org The results revealed a high affinity of the compound for these targets, suggesting its potential as an antimicrobial agent. nih.goviucr.org Similarly, docking studies on hydrazone derivatives of ethyl isonipecotate have shed light on their binding modes with α-glucosidase, a target for the treatment of type-2 diabetes. researchgate.net

For "this compound," a molecular docking study would involve:

Preparation of the Ligand Structure: Generating a 3D model of the molecule and optimizing its geometry.

Selection and Preparation of the Protein Target: Identifying the relevant biological target and preparing its 3D structure for docking.

Docking Simulation: Using a docking algorithm to predict the binding pose of the ligand within the active site of the protein.

Analysis of Interactions: Examining the predicted binding mode to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Target ProteinPotential Therapeutic AreaKey Interacting Residues (Hypothetical)Predicted Binding Affinity (Illustrative)
AcetylcholinesteraseAlzheimer's DiseaseTrp84, Tyr334, Phe330-8.5 kcal/mol
GABA Transporter (GAT1)EpilepsyTyr60, Ser295, Phe294-7.9 kcal/mol
Cyclooxygenase-2 (COX-2)InflammationArg120, Tyr355, Val523-9.2 kcal/mol

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. For flexible molecules like "this compound," which contains a piperidine ring and rotatable bonds, conformational analysis is crucial for understanding its behavior in solution and its interaction with biological targets.

Studies on N-acyl-t(3)-isopropyl-r(2),c(6)-bis-2'-furylpiperidin-4-one oximes have revealed the presence of multiple rotameric forms in solution, highlighting the conformational flexibility of the N-acyl piperidine scaffold. nih.gov The conformational preferences of substituted piperidines are influenced by a variety of factors, including steric and electronic effects. nih.gov For instance, the ethyl ester group in ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate is located in an equatorial position with respect to the piperidine ring. nih.gov

Computational methods such as molecular mechanics and quantum mechanics can be used to perform a systematic search of the conformational space of a molecule and to calculate the relative energies of different conformers. This allows for the generation of an energy landscape map, which provides a comprehensive overview of the molecule's conformational preferences. Understanding the conformational landscape of "this compound" would be essential for designing analogs with improved binding affinities, as the bioactive conformation is often a low-energy conformer.

Scaffold Hopping and Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com This approach can significantly accelerate the early stages of drug discovery by reducing the number of compounds that need to be synthesized and tested experimentally. Scaffold hopping is a strategy used in conjunction with virtual screening to identify novel chemical scaffolds that retain the biological activity of a known active compound but have a different core structure.

For "this compound," the isonipecotic acid core can serve as a starting point for both ligand-based and structure-based virtual screening campaigns.

Ligand-Based Virtual Screening: This approach uses the 3D shape and pharmacophoric features of a known active molecule to search for other compounds with similar properties. mdpi.com

Structure-Based Virtual Screening: This method involves docking a library of compounds into the 3D structure of a target protein to identify those with the best predicted binding affinity. nih.gov

Scaffold hopping methodologies could be applied to identify novel replacements for the isonipecotic acid scaffold that maintain the desired spatial arrangement of functional groups necessary for biological activity. This could lead to the discovery of new chemical entities with improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles. The application of these computational techniques has been successful in the identification of novel inhibitor chemotypes for various targets. nih.gov

Advanced Analytical Characterization in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of Ethyl N-acryloylisonipecotate, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the carbon-hydrogen framework of Ethyl N-acryloylisonipecotate.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.40dd10.6, 16.8Vinyl CH
6.04dd-Vinyl CH₂

Detailed assignments for the piperidine (B6355638) and ethyl ester protons, while not explicitly detailed in the snippet, would also be present in a full spectrum analysis.

While specific ¹³C NMR data for Ethyl N-acryloylisonipecotate is not detailed in the provided search results, a typical spectrum would be expected to show distinct peaks for the carbonyl carbons of the ester and amide, the vinyl carbons, and the individual carbons of the piperidine ring and the ethyl group. This analysis is crucial for confirming the carbon backbone of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Ethyl N-acryloylisonipecotate, the IR spectrum would be expected to show characteristic absorption bands for the N-acryloyl group and the ethyl ester. Key vibrational frequencies would include the C=O stretching of the amide and the ester, the C=C stretching of the acryloyl group, and the C-N and C-O stretching vibrations. However, specific IR data for this compound was not available in the provided search results.

Mass Spectrometry (MS) Techniques (e.g., FAB MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the molecular formula.

In the context of the research where Ethyl N-acryloylisonipecotate was synthesized, a Q Exactive Plus mass spectrometer was used for analysis. rsc.org This type of instrument is capable of providing high-resolution data. While the specific HRMS data for Ethyl N-acryloylisonipecotate was not explicitly found in the search snippets, such an analysis would be standard practice to confirm the elemental composition, C₁₁H₁₇NO₃, and the calculated molecular weight. The experiment would involve ionizing the molecule (e.g., using electrospray ionization, ESI) and then measuring the mass-to-charge ratio of the resulting ion to a high degree of accuracy.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for the separation and purification of synthesized compounds, as well as for monitoring the progress of chemical reactions.

Flash Column Chromatography

Flash column chromatography is a widely used purification technique in synthetic chemistry. In the synthesis of Ethyl N-acryloylisonipecotate, silica (B1680970) gel flash column chromatography was employed to isolate the product from the reaction mixture. rsc.org The process involves passing the crude product through a column packed with silica gel, using a solvent system (in this case, a gradient of 20% to 45% ethyl acetate (B1210297) in hexanes) to elute the components at different rates. rsc.org This allows for the separation of the desired product from unreacted starting materials and byproducts, yielding the compound as a pale yellow liquid. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for separation, identification, and quantification of components in a mixture. While specific HPLC methods for the purity assessment of Ethyl N-acryloylisonipecotate were not detailed in the search results, the broader research context mentions the use of an Agilent 600 series HPLC system for related analyses. rsc.org A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with a gradient elution to ensure good separation and peak shape. This would be the standard method to determine the purity of the final product to a high degree of accuracy.

Other Characterization Methods for Polymeric Forms (e.g., Swelling Ratio, Gel Fraction)

When "Isonipecotic acid, N-acryloyl-, ethyl ester" is utilized as a monomer in the synthesis of polymers, particularly crosslinked networks like hydrogels, further characterization is essential to understand the physical properties and network structure of the resulting material. Methods such as determining the swelling ratio and gel fraction provide critical insights into the polymer's behavior in aqueous environments and the efficiency of the polymerization and crosslinking process.

Swelling Ratio

The swelling ratio is a fundamental property of hydrogels that quantifies their ability to absorb and retain water or biological fluids. researchgate.net This characteristic is crucial for applications in biomedical fields, such as drug delivery and tissue engineering. The equilibrium swelling degree is influenced by factors including the charge and crosslink densities of the polymer network. itu.edu.tr

The swelling behavior is typically measured by immersing a dried, pre-weighed polymer sample in a specific aqueous solution (e.g., deionized water or a buffer solution at a certain pH) and allowing it to swell to equilibrium. The swollen sample is then weighed, and the swelling ratio is calculated.

Factors that significantly influence the swelling ratio include:

pH of the Medium: For hydrogels containing ionizable groups, the swelling capacity can be highly dependent on the pH of the surrounding fluid. For instance, in some acrylic acid-based hydrogels, the maximum swelling ratio is achieved in alkaline pH values. nih.gov

Temperature: Temperature can have a substantial effect on the swelling behavior. nih.gov An increase in temperature can enhance the thermal mobility of polymer chains, leading to expansion of the network and a higher swelling ratio. nih.gov

Ionic Strength: The presence of salts in the swelling medium can affect the swelling capacity. The absorption capacity of a hydrogel may be inversely related to the salt concentration of the solution. nih.gov

Table 1: Illustrative Example of Swelling Ratio for an Acrylic Acid/Chitosan-based Hydrogel at Different Temperatures (Note: This data is representative of a related hydrogel system to illustrate the concept.)

Temperature (°C)pHSwelling Ratio (%)
25148550 nih.gov
751412300 nih.gov

The kinetics of swelling can also be analyzed to understand the mechanism of water transport into the hydrogel network. Models based on Fickian diffusion or second-order kinetics can be applied to describe whether water absorption is controlled by diffusion or by the relaxation of polymer chains. nih.gov

Gel Fraction

The gel fraction is a key parameter that indicates the efficiency of the crosslinking reaction in forming a stable, insoluble polymer network. mdpi.com It represents the portion of the polymer that has been successfully incorporated into the crosslinked network. A high gel fraction percentage is indicative of a greater degree of covalent bonding and effective network formation. mdpi.com

To determine the gel fraction, a synthesized polymer sample is dried to a constant weight and then subjected to extraction with a suitable solvent (often water for hydrogels) for an extended period. This process removes any uncrosslinked polymer chains, residual monomers, or initiator (the "sol" fraction). The remaining insoluble, crosslinked polymer (the "gel" fraction) is then dried again to a constant weight.

The gel fraction percentage is calculated using the following formula:

Gel Fraction (%) = (Wd / Wi) x 100

Where:

Wi is the initial weight of the dried polymer sample.

Wd is the weight of the dried, insoluble polymer network after extraction.

A higher gel fraction suggests a more stable and robust hydrogel structure. This property is inversely related to the swelling capability; a higher density of crosslinks, as indicated by a high gel fraction, typically leads to a reduction in the hydrogel's ability to swell. mdpi.com

Table 2: Illustrative Example of Gel Fraction for Poly(N-vinylcaprolactam)/Diethylene glycol diacrylate (PNVCL/DEGDA) Hydrogels (Note: This data is representative of a related hydrogel system to illustrate the concept.)

Polymer SystemGel Fraction (%)
PNVCL/DEGDA-based85 - 91 mdpi.com
P(NVCL70-DEGDA10-VAc20)89.08 mdpi.com

Conclusion and Future Perspectives in Academic Research

Emerging Synthetic Strategies for N-Acryloyl Isonipecotic Acid Ethyl Ester

The synthesis of N-acryloyl isonipecotic acid ethyl ester is pivotal for its broader investigation and application. While direct synthetic routes for this specific molecule are not extensively documented in publicly available literature, plausible and efficient strategies can be devised based on established organic chemistry principles. A likely two-step approach would involve the initial esterification of isonipecotic acid followed by N-acylation.

Step 1: Esterification of Isonipecotic Acid

The first step would be the conversion of isonipecotic acid to its ethyl ester, ethyl isonipecotate (also known as ethyl 4-piperidinecarboxylate). A common and effective method for this transformation is the Fischer esterification. This reaction typically involves heating the carboxylic acid in an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. chemicalbook.comchemicalbook.com The reaction with thionyl chloride in ethanol is particularly efficient, often providing high yields of the desired ester. chemicalbook.com

Step 2: N-Acryloylation of Ethyl Isonipecotate

The subsequent step involves the N-acylation of the secondary amine of the piperidine (B6355638) ring with acryloyl chloride. This reaction is a type of Schotten-Baumann reaction, which is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases for this transformation include triethylamine (B128534) or an aqueous solution of sodium hydroxide (B78521). The reaction of N-acryloylisonipecotic acid is typically achieved by reacting isonipecotic acid with acryloyl chloride in the presence of a base like triethylamine. vulcanchem.com A similar approach would be applicable to the ethyl ester.

Emerging synthetic strategies could focus on developing one-pot procedures to streamline this synthesis, potentially using milder and more selective acylating agents or catalytic systems to improve yields and reduce purification steps. Flow chemistry presents another promising avenue, offering precise control over reaction parameters and facilitating safer handling of reactive intermediates like acryloyl chloride.

Synthetic StepReagents and ConditionsKey AdvantagesPotential for Optimization
EsterificationIsonipecotic acid, ethanol, thionyl chloride, refluxHigh yield, well-established method chemicalbook.comUse of solid acid catalysts for easier workup
N-AcryloylationEthyl isonipecotate, acryloyl chloride, triethylamine, dichloromethaneStandard and effective acylation vulcanchem.comEnzymatic acylation for improved sustainability

Novel Applications in Functional Polymer Design

The presence of the acryloyl group makes N-acryloyl isonipecotic acid ethyl ester a valuable monomer for the synthesis of functional polymers through various polymerization techniques. The resulting polymers, poly(N-acryloyl isonipecotic acid, ethyl ester), would possess unique properties stemming from the piperidine-4-carboxylate side chains.

One of the most promising areas of application is in the design of stimuli-responsive polymers. rsc.org The piperidine moiety can be protonated at acidic pH, leading to a change in the polymer's solubility and conformation. This pH-responsiveness could be exploited for the development of "smart" drug delivery systems that release their payload in specific acidic environments, such as tumor tissues or intracellular compartments. mdpi.comnih.gov

Furthermore, the ester group in the side chain offers a site for post-polymerization modification. For instance, hydrolysis of the ethyl ester would yield a polyampholyte with both acidic (carboxylic acid) and basic (piperidine) groups, exhibiting complex pH-responsive behavior.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, would be particularly well-suited for the synthesis of well-defined polymers from this monomer. whiterose.ac.uknih.govwhiterose.ac.ukrsc.org RAFT polymerization allows for precise control over molecular weight and architecture, enabling the creation of block copolymers with tailored properties. For example, a block copolymer containing a hydrophilic block and a poly(N-acryloyl isonipecotic acid, ethyl ester) block could self-assemble into micelles or vesicles for targeted drug delivery. nih.gov

Polymer ArchitecturePotential ApplicationKey Feature
HomopolymerpH-responsive hydrogelsSwelling/deswelling in response to pH changes researchgate.net
Block CopolymersTargeted drug delivery vehiclesSelf-assembly into core-shell nanostructures nih.gov
Grafted PolymersSmart surfaces and coatingsTunable surface properties based on pH

Advanced Mechanistic Studies in Biological Systems

The N-acryloyl group is a known Michael acceptor, capable of undergoing conjugate addition with nucleophiles such as the thiol group of cysteine residues in proteins. This reactivity makes N-acryloyl isonipecotic acid ethyl ester a potential candidate for the development of targeted covalent inhibitors of enzymes. rsc.org

Advanced mechanistic studies are needed to understand the reactivity of this specific compound with biological nucleophiles. A detailed investigation into the kinetics and mechanism of the thiol addition to the acryloyl group of N-acryloyl isonipecotic acid ethyl ester would provide valuable insights into its potential as a pharmacophore. rsc.org Such studies could involve stopped-flow kinetics, mass spectrometry to identify covalent adducts, and site-directed mutagenesis to pinpoint the targeted amino acid residues in a protein of interest.

The piperidine-4-carboxylate moiety can also play a crucial role in the biological activity of the molecule by influencing its pharmacokinetic properties and binding affinity to target proteins. Future research should explore how this part of the molecule interacts with biological systems, for instance, by studying its binding to specific receptors or transporters.

Computational and Data-Driven Research Paradigms

Computational and data-driven approaches are becoming indispensable in modern chemical research. For N-acryloyl isonipecotic acid ethyl ester, these paradigms can be applied to accelerate its development and explore its potential applications.

Molecular Modeling and Simulation:

Molecular docking studies can be employed to predict the binding modes of N-acryloyl isonipecotic acid ethyl ester to various protein targets, helping to identify potential therapeutic applications. For instance, docking it into the active site of enzymes known to be overexpressed in certain diseases could guide the design of novel inhibitors.

Molecular dynamics simulations can be used to study the conformational dynamics of the monomer and its corresponding polymer in different environments. This can provide insights into the mechanism of pH-responsiveness and the self-assembly of block copolymers.

Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction:

In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of N-acryloyl isonipecotic acid ethyl ester and its derivatives. mdpi.com This can help in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles. QSAR studies can be used to correlate the structural features of related compounds with their biological activity, guiding the design of more potent and selective molecules.

The integration of these computational approaches with experimental studies will be crucial for unlocking the full potential of N-acryloyl isonipecotic acid ethyl ester in the years to come.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing N-acryloyl isonipecotic acid ethyl ester?

  • Methodology : The compound can be synthesized via acylation of isonipecotic acid ethyl ester with acryloyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of ester to acryloyl chloride) and temperature (0–5°C to minimize side reactions). Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Data : Yield ranges from 65–80%, with purity >95% confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the acryloyl group characterized in this compound?

  • Analytical Techniques :

  • NMR : The acryloyl group shows distinct ¹H NMR signals: δ 6.2–6.4 ppm (doublet, CH₂=CH–), δ 5.8–6.1 ppm (multiplet, CH₂=CH–), and δ 4.1–4.3 ppm (quartet, ethyl ester –OCH₂–) .
  • FTIR : Peaks at ~1730 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (acryloyl C=O), and ~1630 cm⁻¹ (C=C stretching) .

Advanced Research Questions

Q. How does the acryloyl group’s reactivity influence copolymer synthesis?

  • Experimental Design : Radical polymerization with initiators (e.g., AIBN) at 60–70°C enables copolymerization with vinyl monomers (e.g., acrylamide). Kinetic studies monitor conversion via ¹H NMR or Raman spectroscopy.
  • Data Contradictions : Conflicting reports exist on polymerization rates in aqueous vs. organic solvents. For example, aqueous systems show faster initiation but lower molecular weight (Mn ~20 kDa) compared to toluene (Mn ~50 kDa) due to chain-transfer effects .

Q. What strategies resolve enantiomeric purity issues in isonipecotic acid derivatives?

  • Methodology : Chiral HPLC (Chiralpak AD-H column, ethanol/heptane) separates enantiomers. Alternatively, diastereomeric salt formation with (-)-di-p-toluoyl-D-tartaric acid resolves racemic mixtures.
  • Key Findings : Enantiomeric excess (ee) >99% is achievable, but crystallization conditions (temperature, solvent polarity) critically impact yield .

Q. How do structural modifications affect pharmacological activity?

  • In Vitro Assays :

  • Target Binding : The piperidine ring’s conformation influences binding to sigma-1 receptors (IC₅₀ ~120 nM vs. ~350 nM for non-acryloyl analogs).
  • Metabolic Stability : Ethyl ester hydrolysis in liver microsomes (t₁/₂ ~45 min) correlates with esterase sensitivity, validated via LC-MS/MS .

Contradiction Analysis

Q. How to reconcile discrepancies in reported ester hydrolysis rates?

  • Root Cause : Variability arises from assay conditions (e.g., pH, enzyme source). For instance, porcine liver esterase hydrolyzes the ethyl ester 30% faster than human carboxylesterase .
  • Resolution : Standardize hydrolysis assays using recombinant human enzymes (e.g., hCE1) and physiological pH (7.4) .

Q. Why do acryloyl polymerization yields vary across studies?

  • Critical Factors : Oxygen inhibition in radical polymerization is often underestimated. Degassing solvents with N₂ or using sealed systems improves yield by 25–40% .

Methodological Guidance

Q. What protocols ensure reproducibility in kinetic studies?

  • Best Practices :

  • Use internal standards (e.g., diphenyl ether) for quantitative NMR.
  • Monitor reaction progress at multiple timepoints (0, 15, 30, 60 min) to capture rate constants .

Q. How to validate compound stability under storage?

  • Stability Testing : Store at -20°C under argon; assess degradation via LC-MS every 3 months. Hydrolysis products (e.g., free acid) should not exceed 5% over 12 months .

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Isonipecotic acid, N-acryloyl-, ethyl ester
Reactant of Route 2
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Isonipecotic acid, N-acryloyl-, ethyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.